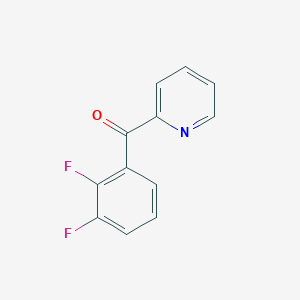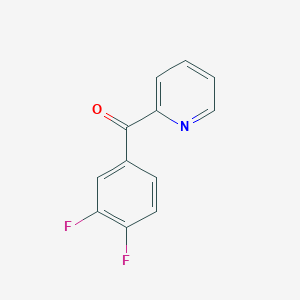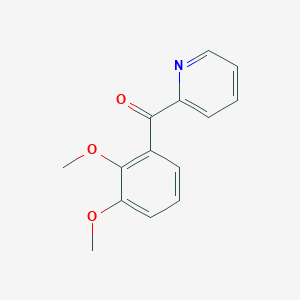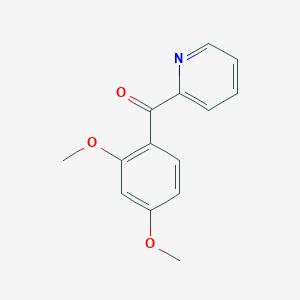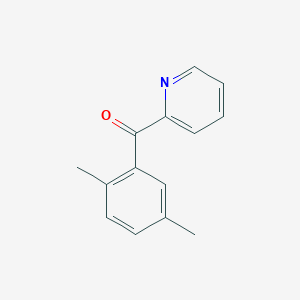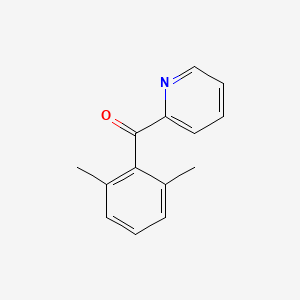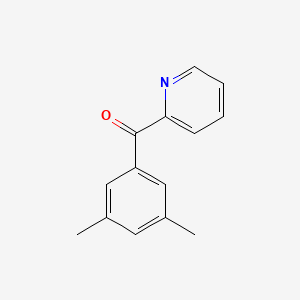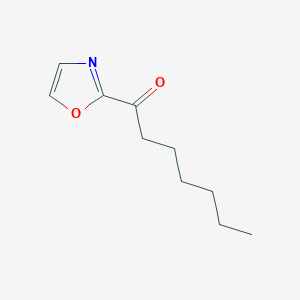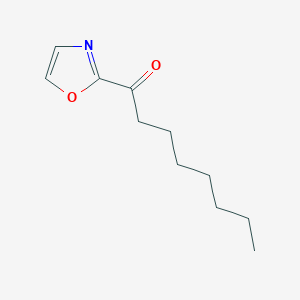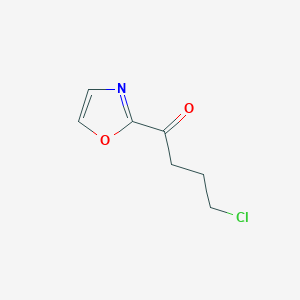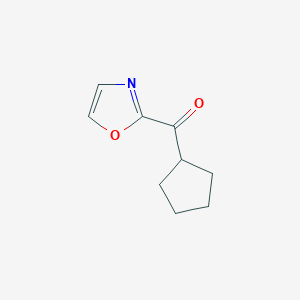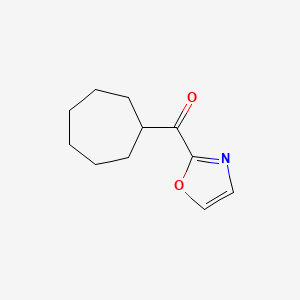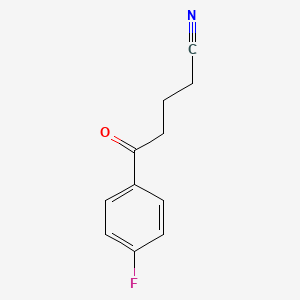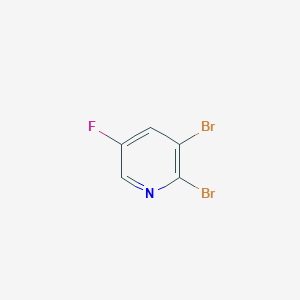
2,3-二溴-5-氟吡啶
描述
2,3-Dibromo-5-fluoropyridine is a chemical compound with the molecular formula C5H2Br2FN . It is a pyridine derivative, which is a class of compounds that contain a six-membered heterocyclic ring with one nitrogen atom .
Synthesis Analysis
The synthesis of 2,3-Dibromo-5-fluoropyridine and similar compounds often involves complex reactions. For instance, a study reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-5-fluoropyridine has been analyzed using various computational methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The compound has a molecular weight of 254.88 g/mol .Physical And Chemical Properties Analysis
2,3-Dibromo-5-fluoropyridine has a molecular weight of 254.88 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 101 .科学研究应用
1. 医学成像应用
氟-18标记的氟吡啶类化合物,如2,3-二溴-5-氟吡啶,越来越多地用于正电子发射断层扫描(PET)进行医学成像。这些化合物由于其体内稳定性而显示出潜力,为医学科学诊断和研究提供了可靠的方法(Carroll, Nairne, & Woodcraft, 2007)。
2. 氟吡啶的合成
研究重点放在各种氟吡啶的合成上,包括2,3-二溴-5-氟吡啶。这些化合物作为更复杂的化学结构和药物的中间体。合成方法强调效率、产率和纯度,为化学工程中的一系列应用做出贡献(Huang Gang, 2006)。
3. 化学选择性官能化
对2,3-二溴-5-氟吡啶的研究探讨了其化学选择性官能化。这项研究在有机化学中至关重要,因为它能够开发用于创建特定化合物的有针对性反应。这些发现对药物开发和复杂有机分子的合成至关重要(Stroup, Szklennik, Forster, & Serrano-Wu, 2007)。
4. 先进合成技术
涉及2,3-二溴-5-氟吡啶的合成化学创新导致了新型合成途径的发展。这些进步不仅提高了生产这类化合物的效率,还有助于更广泛地了解化学反应和机制,促进新材料和药物的创造(Chen Ying-qi, 2008)。
未来方向
The future directions for 2,3-Dibromo-5-fluoropyridine and similar compounds involve further exploration of their synthesis and applications. There is a growing interest in fluoropyridines due to their interesting and unusual physical, chemical, and biological properties . They have potential applications in various fields, including medicinal chemistry and agriculture .
属性
IUPAC Name |
2,3-dibromo-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHZMYYXNMJUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628596 | |
| Record name | 2,3-Dibromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5-fluoropyridine | |
CAS RN |
878207-82-0 | |
| Record name | 2,3-Dibromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromo-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

